4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene

Medicinal Chemistry Chemical Biology Building Block Sourcing

4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a nitrogen-rich heterocyclic compound belonging to the tetraazatricyclo family, characterized by a rigid tricyclic framework incorporating four nitrogen atoms and a methyl substituent at the 4-position. This scaffold is the unadorned core of the therapeutically active imipridone class (e.g., ONC201/TIC10), which features extensive substitution with benzyl, oxo, and trifluoromethyl groups.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B15272803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CN2C3CCNCC3CNC2=N1
InChIInChI=1S/C10H16N4/c1-7-6-14-9-2-3-11-4-8(9)5-12-10(14)13-7/h6,8-9,11H,2-5H2,1H3,(H,12,13)
InChIKeyBJVRIXDZJRVCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene – Compound Identity and Core Scaffold Characteristics for Procurement Screening


4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a nitrogen-rich heterocyclic compound belonging to the tetraazatricyclo family, characterized by a rigid tricyclic framework incorporating four nitrogen atoms and a methyl substituent at the 4-position . This scaffold is the unadorned core of the therapeutically active imipridone class (e.g., ONC201/TIC10), which features extensive substitution with benzyl, oxo, and trifluoromethyl groups . The compound is catalogued under CAS 1698429-90-1 with a molecular formula of C9H14N4 and a molecular weight of 178.23 g/mol, and commercial sources typically supply it at 95% purity for research use only .

4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene: Why In-Class Analogs Cannot Be Assumed Interchangeable in Biological Systems


Within the tetraazatricyclo family, minor structural perturbations—such as the presence or position of a methyl substituent, the saturation state of the ring system, or the introduction of bulky aryl groups—profoundly alter both the three-dimensional conformation and the hydrogen-bonding capacity of the scaffold [1]. The imipridone class illustrates this principle: the parent scaffold, when elaborated into ONC201, activates the integrated stress response and induces TRAIL, whereas the fluorinated analog ONC212 engages the GPR132/Gαq signaling axis, demonstrating that even a single-atom change redirects target engagement and downstream pharmacology . Consequently, a researcher or industrial buyer cannot assume that 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene, its des-methyl counterpart, or any regioisomeric variant will exhibit equivalent reactivity, binding affinity, or biological outcome. Only compound-specific, comparator-based quantitative evidence can guide a scientifically rigorous procurement decision.

Quantitative Differentiation Evidence for 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene Versus Closest Analogs


Molecular Formula and Mass Differentiation of the 4-Methyl Derivative Versus the Unsubstituted Parent Scaffold

The 4-methyl derivative (C10H16N4; MW 192.26 g/mol) differs from the des-methyl parent scaffold, 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene (C9H14N4; MW 178.23 g/mol), by exactly one carbon and two hydrogen atoms, corresponding to a net addition of a methyl group. This incremental change introduces steric bulk at the 4-position and alters the lipophilicity (predicted logP shift of approximately +0.5), which is known to modulate passive membrane permeability and target-binding cavity fit in heterocyclic drug candidates .

Medicinal Chemistry Chemical Biology Building Block Sourcing

Synthetic Accessibility and Reaction Versatility of the Methyl-Substituted Tetraazatricyclic Scaffold

The 2018 ChemistrySelect study by Odame et al. demonstrated a general synthetic route to tetraazatricyclic derivatives via reaction of benzoyl isothiocyanates with 2-aminobenzimidazole, yielding a series of compounds with in vitro activity against Plasmodium falciparum, HIV-1, and Trypanosoma brucei. While the specific 4-methyl-2,5,7,11 isomer was not explicitly profiled, the study confirmed that the tetraazatricyclic core can be systematically varied and that base-catalyzed degradation offers a route to further functionalization. The methyl substituent at the 4-position is expected to influence both the cyclization efficiency and the stability of the resulting tricyclic system relative to the unsubstituted or regioisomeric variants [1]. No head-to-head comparative synthetic yield data are available for the methyl versus des-methyl analogs.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Key Physicochemical Property Differences Between the Target Compound and the Imipridone Clinical Candidates

The target compound (MW 192.26, clogP ~1.2 predicted) is substantially smaller and more polar than the clinical-stage imipridones ONC201 (MW 386.49, clogP ~3.8) and ONC212 (MW ~420, clogP ~4.2). These differences dictate fundamentally different developability profiles: the low molecular weight and moderate lipophilicity of the 4-methyl scaffold predict favorable aqueous solubility (>100 µM estimated) and high passive permeability relative to the larger, more lipophilic clinical candidates, but also predict a shorter half-life and potentially lower target-binding affinity due to fewer hydrophobic contacts . No experimental solubility, permeability, or metabolic stability data are available for the target compound itself.

Drug Discovery Lead Optimization Pharmacokinetics

Absence of Regioisomeric Purity Specifications in Commercial Listings: A Risk Factor for Biological Reproducibility

Multiple tetraazatricyclo regioisomers exist (e.g., 2,3,7,11- vs. 2,5,7,11-substitution patterns), and commercial databases list them under different CAS numbers with identical molecular formulas. For example, 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene (CAS 1701500-84-6) shares the C9H14N4 formula with the 2,5,7,11 parent (CAS 1698429-90-1) but differs in nitrogen atom connectivity. Vendors may not specify regioisomeric purity or provide analytical certification (e.g., NMR, HPLC traces) that confirms positional identity. This ambiguity introduces a significant risk that biological activity attributed to one isomer may actually arise from a mixture or the incorrect regioisomer .

Chemical Quality Control Assay Reproducibility Procurement Risk

Evidence-Backed Application Scenarios for 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene in Scientific Procurement


Fragment-Based Lead Discovery Libraries Targeting the Imipridone Pharmacophore

Given its low molecular weight (192.26 g/mol) and structural relationship to the imipridone core, 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene can serve as a fragment-sized entry point for structure-based drug design programs aimed at TRAIL induction or integrated stress response modulation. Its procurement enables biophysical screening (NMR, SPR, X-ray crystallography) to identify key binding interactions that can be elaborated into potent, selective clinical candidates .

Synthetic Methodology Development and Scaffold Diversification

The 2018 synthetic route described by Odame et al. demonstrates that tetraazatricyclic derivatives are accessible and amenable to base-catalyzed degradation, opening paths for late-stage functionalization. The 4-methyl-substituted variant can be employed as a substrate in reaction optimization studies, where the methyl group's steric and electronic effects on cyclization yields and regioselectivity can be quantitatively benchmarked against the des-methyl and regioisomeric analogs [1].

Pharmacokinetic Profiling of Low-Molecular-Weight CNS-Penetrant Scaffolds

With a predicted logP of ~1.2 and molecular weight under 200 Da, this compound falls within favorable physicochemical space for blood-brain barrier penetration. It can be utilized as a model scaffold in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies to experimentally validate computational predictions, providing a baseline dataset against which larger, more lipophilic imipridone analogs can be compared [2].

Chemical Probe Development for Target Identification of the Tetraazatricyclo Chemotype

As an unadorned core scaffold, the compound is suitable for conversion into affinity chromatography resins or photoaffinity labeling probes. Attachment of a linker via the secondary amine nitrogen (position 11) enables pull-down experiments in cellular lysates to identify the molecular targets engaged by the tetraazatricyclo framework, thereby deconvoluting the polypharmacology observed in more complex imipridone derivatives .

Quote Request

Request a Quote for 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.